Cas no 1038916-43-6 (6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acid)

6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- 6-((tert-butyloxycarbonyl)amino-)methyl)imidazole[1,2-a]pyridin-2-carboxylic acid
- 6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acid
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- MDL: MFCD31421164
- インチ: 1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19)
- InChIKey: WVHMCPQUEKHOJU-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C(O)=O)=CN1C=C(CNC(OC(C)(C)C)=O)C=C2
6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344836-5.0g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-344836-0.5g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 0.5g |
$824.0 | 2025-03-18 | |
Enamine | EN300-344836-10.0g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-344836-0.1g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 0.1g |
$366.0 | 2025-03-18 | |
Enamine | EN300-344836-2.5g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-344836-0.05g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95.0% | 0.05g |
$245.0 | 2025-03-18 | |
A2B Chem LLC | AW28779-50mg |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95% | 50mg |
$293.00 | 2024-01-05 | |
A2B Chem LLC | AW28779-1g |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95% | 1g |
$1148.00 | 2024-01-05 | |
Aaron | AR01BSL3-500mg |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
1PlusChem | 1P01BSCR-250mg |
6-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
1038916-43-6 | 95% | 250mg |
$618.00 | 2025-03-19 |
6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acid 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
6-({(tert-butoxy)carbonylamino}methyl)imidazo1,2-apyridine-2-carboxylic acidに関する追加情報
6-({(tert-butoxy)carbonylamino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1038916-43-6, known as 6-({(tert-butoxy)carbonylamino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug design and chemical synthesis. The imidazo[1,2-a]pyridine core of the molecule is a heterocyclic structure that contributes to its stability and reactivity, while the tert-butoxy carbonyl amino methyl substituent adds functional diversity, making it a versatile building block for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the precise construction of this compound, leveraging advanced catalytic systems and optimized reaction conditions. Researchers have demonstrated that the tert-butoxy carbonyl (Boc) protecting group plays a critical role in controlling the reactivity of the amino methyl group during synthesis. This has opened new avenues for exploring its role in peptide synthesis and bioconjugation reactions. Moreover, the carboxylic acid functionality at the 2-position of the imidazo[1,2-a]pyridine ring has been exploited for the formation of amide bonds, which are essential in constructing bioactive molecules with tailored pharmacokinetic profiles.
The structural versatility of 6-({(tert-butoxy)carbonylamino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has led to its investigation as a potential lead compound in drug discovery programs targeting various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising activity against cancer cells by modulating key signaling pathways. The imidazo[1,2-a]pyridine scaffold is particularly appealing due to its ability to interact with biological targets such as kinases and ion channels, which are central to numerous disease states.
From a materials science perspective, this compound has been explored as a precursor for constructing advanced materials with tailored electronic properties. The combination of the aromatic imidazo[1,2-a]pyridine ring and the functional substituents provides a platform for designing molecules with specific optical and electronic characteristics. Recent research has focused on incorporating this compound into self-assembling systems and supramolecular architectures, paving the way for applications in nanotechnology and optoelectronics.
In terms of synthesis, the preparation of 6-({(tert-butoxy)carbonylamino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves a multi-step process that begins with the construction of the imidazo[1,2-a]pyridine core. This is followed by selective functionalization at both the 6-position (to introduce the Boc-amino methyl group) and the 2-position (to install the carboxylic acid moiety). The use of protecting groups like Boc ensures that intermediate steps are carried out under mild conditions, preserving the integrity of sensitive functional groups.
One of the most exciting developments involving this compound is its application in click chemistry reactions. The presence of both alkyne and azide functionalities in certain derivatives has enabled rapid assembly into larger structures with high efficiency. This approach has been particularly valuable in constructing libraries of compounds for high-throughput screening campaigns in drug discovery.
Furthermore, computational studies have provided deeper insights into the electronic properties and conformational flexibility of this molecule. Density functional theory (DFT) calculations have revealed that the imidazo[1,2-a]pyridine ring adopts specific conformations that enhance its ability to engage with biological targets. These findings have been instrumental in guiding medicinal chemists toward designing more potent and selective analogs.
In conclusion, 6-({(tert-butoxy)carbonylamino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid represents a versatile and multifaceted molecule with significant potential across diverse scientific disciplines. Its unique structure, combined with cutting-edge synthetic techniques and computational insights, positions it as a valuable tool for advancing both fundamental research and applied technologies.
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